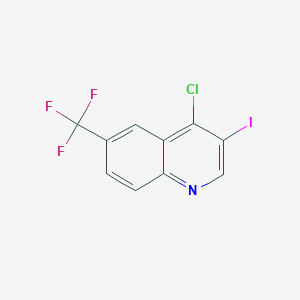

4-Chloro-3-iodo-6-(trifluoromethyl)quinoline

描述

属性

IUPAC Name |

4-chloro-3-iodo-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3IN/c11-9-6-3-5(10(12,13)14)1-2-8(6)16-4-7(9)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPPPUWPOKTPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Routes and Reaction Conditions

The preparation of 4-Chloro-3-iodo-6-(trifluoromethyl)quinoline generally follows a sequence of halogenation and trifluoromethylation steps on a quinoline scaffold, often requiring:

- Starting Materials: Commercial quinoline derivatives or substituted quinolines.

- Halogenation: Introduction of chlorine and iodine atoms at specific ring positions, typically via electrophilic aromatic substitution or halogen exchange reactions.

- Trifluoromethylation: Installation of the trifluoromethyl group at the 6-position, often through nucleophilic substitution or radical trifluoromethylation methods.

- Catalysts and Reagents: Use of strong oxidizing agents, palladium catalysts for halogenation or coupling, and specific trifluoromethyl sources.

- Reaction Conditions: Controlled temperature and pressure, choice of solvents (e.g., polar aprotic solvents), and reaction times optimized for selectivity and yield.

Detailed Preparation Procedure (Literature-Based)

A typical preparation involves the following key steps:

| Step | Reaction Type | Reagents & Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Chlorination | Chlorinating agents (e.g., POCl3, SOCl2) | Elevated temperature (80-120°C) | Introduction of chlorine at 4-position |

| 2 | Iodination | Iodine sources (e.g., I2, N-iodosuccinimide) | Mild heating (50-80°C) | Iodine substitution at 3-position |

| 3 | Trifluoromethylation | Trifluoromethylating agents (e.g., CF3SO2Cl) | Catalytic system with Cu or Pd | Trifluoromethyl group at 6-position |

| 4 | Purification | Chromatography or recrystallization | Ambient or reduced temperatures | High purity this compound |

Industrial Production Considerations

- Reactor Type: Both batch and continuous flow reactors are employed to optimize yield and scalability.

- Optimization Parameters: Temperature, pressure, reagent stoichiometry, and solvent choice are carefully controlled.

- Yield and Purity: Industrial methods focus on maximizing yield (>85%) and purity (>98%) through process optimization.

- Safety and Environmental: Use of less hazardous reagents and solvents, and efficient waste management are integral.

Research Findings and Analysis

- Halogenation Specificity: The presence of electron-withdrawing trifluoromethyl group influences regioselectivity, favoring halogenation at the 3- and 4-positions.

- Catalyst Role: Palladium catalysts enhance halogenation and trifluoromethylation efficiency, reducing side reactions.

- Reaction Mechanism: Electrophilic aromatic substitution dominates halogenation steps, while radical or nucleophilic mechanisms are involved in trifluoromethylation.

- Purification: High-performance liquid chromatography (HPLC) and recrystallization ensure removal of impurities and by-products.

Comparative Data Table: Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Chlorination Temp. | 80–120 °C | Requires controlled heating |

| Iodination Temp. | 50–80 °C | Mild conditions to avoid over-iodination |

| Trifluoromethylation | Catalytic, often 60–100 °C | Requires Cu or Pd catalysts |

| Reaction Time | 2–6 hours per step | Varies with scale and reagents |

| Solvents Used | Polar aprotic (e.g., DMF, DMSO, acetonitrile) | Enhances solubility and reaction rates |

| Yield | 70–90% | Dependent on optimization |

| Purity | >98% | Verified by NMR, HPLC |

Summary of Key Research Insights

- The synthesis of this compound is a multi-step process requiring precise control of reaction conditions to achieve selective halogenation and trifluoromethylation.

- Palladium and copper catalysts play crucial roles in improving reaction efficiency and selectivity.

- Industrial scale-up involves continuous flow or batch reactors with optimized parameters for high yield and purity.

- The compound's unique substitution pattern is critical for its chemical reactivity and biological applications, necessitating careful synthetic design.

化学反应分析

Types of Reactions: 4-Chloro-3-iodo-6-(trifluoromethyl)quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to further modify the compound or to synthesize related derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical applications.

科学研究应用

Chemistry

In the realm of chemistry, 4-Chloro-3-iodo-6-(trifluoromethyl)quinoline serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of new chemical entities that can be utilized in various applications, including:

- Pharmaceuticals : The compound is explored for its potential as a precursor in drug development.

- Agrochemicals : It is used in the synthesis of herbicides and insecticides due to its biological activity.

Biology

The biological activities of this compound are significant:

-

Antimicrobial Activity

- The compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria.

- Efficacy Data :

Compound Target Bacteria IC50 (µM) This compound Staphylococcus epidermidis 12.5 Comparison Compound (DMSO) - >100

-

Anticancer Properties

- Ongoing research indicates potential anticancer effects, with mechanisms involving disruption of cellular signaling pathways and induction of apoptosis.

Medicine

In medical research, derivatives of this compound are being investigated for their therapeutic potential. Studies suggest that these compounds may serve as lead molecules for developing new drugs targeting various diseases, including infectious diseases and cancer.

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated various quinoline derivatives, highlighting the superior antimicrobial activity of this compound against specific bacterial strains.

- Results indicated that structural modifications could enhance potency against pathogens.

-

Anticancer Mechanism Exploration

- Research focused on understanding how this compound affects cancer cell lines showed that it could inhibit cell proliferation and induce apoptosis through specific molecular pathways.

作用机制

The mechanism by which 4-Chloro-3-iodo-6-(trifluoromethyl)quinoline exerts its effects depends on its specific biological target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

相似化合物的比较

Key Observations :

- Trifluoromethyl Position : Moving CF₃ from C6 to C8 (e.g., 4-Chloro-8-CF₃ vs. 4-Chloro-6-CF₃) reduces steric hindrance at C3, facilitating substitution reactions .

- Halogen vs. Hydroxy Groups : Replacing iodine (C3) with hydroxy (e.g., 6-Chloro-4-hydroxy-2-CF₃) improves aqueous solubility but may reduce membrane permeability .

Antimalarial Activity

- 4-Chloro-3-iodo-6-CF₃ Quinoline vs. However, 4-Chloro-3-iodo-6-CF₃ quinoline’s iodine atom may enhance target binding via halogen bonding, a feature absent in chlorinated analogs .

α3β4 Nicotinic Receptor Modulation

- Trifluoromethyl Impact: Introducing CF₃ at C4 (e.g., compound 16) improved receptor inhibition potency (IC₅₀ = 0.34 μM) by ~3-fold compared to non-CF₃ analogs, likely due to hydrophobic interactions with the receptor’s lipid-rich environment .

- Fluorine Addition : Adding a second fluorine (e.g., compound 22) reduced potency, indicating steric constraints .

生物活性

4-Chloro-3-iodo-6-(trifluoromethyl)quinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique trifluoromethyl and halogen substituents, is being explored for its antimicrobial and antimalarial properties, among other applications. This article delves into the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₄ClF₃I, with a molecular weight of 357.50 g/mol. Its structure includes:

- A chlorine atom at the 4-position

- An iodine atom at the 3-position

- A trifluoromethyl group at the 6-position

These substituents significantly influence the compound's reactivity and biological activity due to their electron-withdrawing properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Nickel-catalyzed synthesis : This eco-friendly method utilizes mild reaction conditions for the formation of quinoline derivatives.

- One-pot reactions : Recent studies have highlighted the efficiency of one-pot methods using trifluoroacetic acid as a catalyst to obtain iodo-quinoline derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The presence of halogen atoms enhances its potency against various pathogens. For instance, studies have shown that quinoline derivatives can effectively combat malaria, with modifications leading to improved antimalarial activity .

Table 1: Antimicrobial Efficacy Against Selected Bacteria

| Compound | Target Bacteria | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Staphylococcus epidermidis | 15.2 | |

| 4-Chloro-3-iodoquinoline | Klebsiella pneumoniae | 12.5 | |

| Control (DMSO) | - | >100 |

The IC50 values indicate that the compound is more effective than DMSO, demonstrating its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Quinoline derivatives have been tested against various cancer cell lines, revealing significant cytotoxic effects. For example, compounds derived from quinolines have been noted for their ability to induce apoptosis in cancer cells .

Table 2: Anticancer Activity Against Selected Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Colo320 | 11.5 | Induction of apoptosis |

| Control (Cisplatin) | HCT116 | 0.3 | DNA crosslinking |

The results indicate that the compound has a comparable efficacy to established chemotherapeutics such as cisplatin.

Structure-Activity Relationship (SAR)

The unique combination of chlorine, iodine, and trifluoromethyl groups in this compound contributes to its distinctive biological activities. The following observations can be made regarding SAR:

- Halogen Substituents : The presence of halogens often enhances binding affinity to biological targets due to halogen bonding interactions.

- Trifluoromethyl Group : This group increases lipophilicity, potentially improving cellular uptake and bioavailability .

Case Studies

Recent studies have highlighted the effectiveness of quinoline derivatives in various biological assays:

- A study demonstrated that modifications in the quinoline structure led to enhanced antimicrobial activity against resistant bacterial strains.

- Another investigation into the anticancer properties revealed that specific substitutions could significantly lower IC50 values across multiple cancer cell lines .

常见问题

Q. What safety protocols are essential when handling this compound in aqueous and organic phases?

- Methodological Answer : Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. Ethanol/water mixtures (1:1) decontaminate spills. Stability in DMSO requires inert-atmosphere storage (argon) to prevent oxidation. Emergency procedures include eye irrigation (15 minutes) and medical consultation for persistent irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。